molecular formula C19H19NO4 B2536006 2-{ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid CAS No. 162545-29-1

2-{ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid

Cat. No.: B2536006
CAS No.: 162545-29-1
M. Wt: 325.364
InChI Key: JMRZSLGQRNZKJI-UHFFFAOYSA-N
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Description

2-{ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid is a synthetic organic compound often used in the field of organic chemistry. It is known for its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily utilized in peptide synthesis and other applications where the Fmoc group is used to protect amino acids during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of glycine is protected using the Fmoc group. This is achieved by reacting glycine with Fmoc chloride in the presence of a base such as sodium carbonate.

    Esterification: The carboxyl group of the protected glycine is then esterified with ethanol to form the ethyl ester derivative.

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amino acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of glycine and Fmoc chloride are reacted in industrial reactors.

    Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

    Quality Control: The final product undergoes rigorous quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-{ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-{ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid has several scientific research applications:

    Peptide Synthesis: It is widely used in the synthesis of peptides, where the Fmoc group protects the amino group during chain elongation.

    Bioconjugation: The compound is used in bioconjugation techniques to link biomolecules.

    Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Material Science: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid involves the protection of amino groups during chemical reactions. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection. This property is crucial in peptide synthesis, where sequential addition of amino acids is required.

Comparison with Similar Compounds

Similar Compounds

  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
  • 2-[(9H-Fluoren-9-ylmethoxy)carbonyl]aminoacetic acid
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycine

Uniqueness

2-{ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid is unique due to its specific structure, which includes an ethyl group and the Fmoc protecting group. This combination provides distinct reactivity and stability, making it particularly useful in peptide synthesis and other applications requiring selective protection and deprotection of amino groups.

Properties

IUPAC Name

2-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-2-20(11-18(21)22)19(23)24-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17H,2,11-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRZSLGQRNZKJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162545-29-1
Record name 2-{ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid
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